molecular formula C13H10FNO3 B6389596 MFCD18317505 CAS No. 1261999-97-6

MFCD18317505

Cat. No.: B6389596
CAS No.: 1261999-97-6
M. Wt: 247.22 g/mol
InChI Key: NTQQACVFYZFTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD18317505 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Preparation Methods

The synthesis of MFCD18317505 involves specific synthetic routes and reaction conditions. One of the common methods includes the preparation of a triazolo ring compound methanesulfonate crystal form . This method is simple, easy to implement, and suitable for industrial large-scale production. The crystal form prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations.

Chemical Reactions Analysis

MFCD18317505 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in ambient catalyst-free oxidation reactions using water radical cations . These reactions are significant for the formation of quaternary ammonium cations, which are essential in drug development. The common reagents and conditions used in these reactions include water microdroplets and in situ mass spectrometry, achieving high yields under ambient conditions.

Scientific Research Applications

MFCD18317505 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of complex organic compounds and as a reagent in various chemical reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic effects and as a component in drug formulations. Industrially, it is utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD18317505 involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

MFCD18317505 can be compared with other similar compounds based on its structure and properties. Similar compounds include those with triazolo ring structures or methanesulfonate groups. These compounds may share some chemical behaviors but differ in their reactivity, stability, and applications. Tools like ChemMine Web Tools and Chemical Similarity Search can be used to identify and compare such compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool in research and industrial applications

Properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-8-4-5-11(14)10(7-8)12-9(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQQACVFYZFTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687542
Record name 2-(2-Fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-97-6
Record name 2-(2-Fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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